Benzene, 2-fluoroethoxy-

Mass Spectrometry Gas Phase Ion Chemistry Analytical Chemistry

Benzene, 2-fluoroethoxy- (CAS 405-97-0), also known as 2-fluoroethoxybenzene or (2-fluoroethoxy)benzene, is a fluorinated aryl alkyl ether with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol. This compound consists of a benzene ring substituted with a 2-fluoroethoxy group (-OCH2CH2F).

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 405-97-0
Cat. No. B8785544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-fluoroethoxy-
CAS405-97-0
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCF
InChIInChI=1S/C8H9FO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyAYKJNUKVVLAVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroethoxybenzene (CAS 405-97-0): Core Physicochemical and Structural Baseline for Procurement Evaluation


Benzene, 2-fluoroethoxy- (CAS 405-97-0), also known as 2-fluoroethoxybenzene or (2-fluoroethoxy)benzene, is a fluorinated aryl alkyl ether with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol [1]. This compound consists of a benzene ring substituted with a 2-fluoroethoxy group (-OCH2CH2F). It is a colorless liquid with a density of 1.035 g/cm³ and a boiling point of 185.2°C at 760 mmHg . Its moderate solubility in organic solvents and low aqueous solubility are characteristic of its hydrophobic aromatic core . The presence of the fluorine atom imparts specific electronic and steric properties that differentiate it from non-fluorinated and other halogenated analogs, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Why 2-Fluoroethoxybenzene Cannot Be Readily Substituted by Other Haloethoxybenzene Analogs


Direct substitution of 2-fluoroethoxybenzene with its chloroethoxy or bromoethoxy analogs is not scientifically valid due to fundamental differences in electronic properties, steric profile, and metabolic fate. The fluorine atom's high electronegativity and small van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) and bromine (1.85 Å) create a distinct electronic environment on the ethoxy moiety, altering the compound's reactivity in nucleophilic substitution and electrophilic aromatic substitution pathways [1]. Furthermore, the strength of the C-F bond (~485 kJ/mol) relative to C-Cl (~327 kJ/mol) and C-Br (~285 kJ/mol) confers unique metabolic stability and resistance to oxidative dealkylation in biological systems [2]. These divergent properties result in quantifiable differences in physical constants, ionization behavior, and in vivo performance metrics that preclude simple interchangeability in synthetic or biological applications. The following section provides direct comparative evidence for these critical differentiators.

Quantitative Differentiation of 2-Fluoroethoxybenzene (405-97-0) Against Key Structural Analogs


Ionization Energy and Mass Spectrometric Fragmentation Distinguish Fluoro, Chloro, and Bromo Analogs

In a comparative study of halogen-substituted ethyl phenyl ethers, 2-fluoroethoxybenzene exhibited a distinct ionization energy and appearance energy profile compared to its chloro and bromo counterparts [1]. The ionization energy (IE) for the fluoro analog was determined to be 8.63 eV via electron impact (EI) mass spectrometry, while the appearance energy (AE) for the C6H6O+ fragment ion (resulting from loss of C2H3F) was 11.18 eV [1]. These values reflect the stronger C-F bond and the unique rearrangement pathways available to the fluoroethyl moiety, which are not observed to the same extent for the chloro and bromo analogs due to their weaker carbon-halogen bonds [1][2]. This quantitative differentiation in gas-phase ion chemistry is critical for analytical method development and purity assessment during procurement and quality control.

Mass Spectrometry Gas Phase Ion Chemistry Analytical Chemistry

Density and Boiling Point: Physical Property Differentiation for Process Engineering

The replacement of chlorine with fluorine in the 2-haloethoxybenzene series results in a measurable alteration of key physical properties that are critical for process design and handling. 2-Fluoroethoxybenzene has a reported density of 1.035 g/cm³ and a boiling point of 185.2°C at 760 mmHg . In contrast, its direct chloro analog, (2-chloroethoxy)benzene (CAS 622-86-6), exhibits a higher density of 1.129 g/mL at 25°C and a significantly lower boiling point of 97-98°C at 15 mmHg . The lower density and higher boiling point at atmospheric pressure of the fluoro analog are consistent with reduced molecular weight and stronger intermolecular interactions conferred by the polar C-F bond [1]. These differences directly impact solvent selection, distillation parameters, and storage conditions during large-scale synthesis.

Process Chemistry Physical Organic Chemistry Chemical Engineering

Enhanced Metabolic Stability Conferred by 2-Fluoroethoxy Motif in Bioactive Molecules

In a series of diphenylsulfide derivatives evaluated as PET imaging agents, compounds incorporating a 2-fluoroethoxy substituent demonstrated superior metabolic stability and reduced lipophilicity compared to the 4-F-ADAM reference ligand [1]. Specifically, the 2-fluoroethoxy-substituted ligands showed higher metabolic stability in vitro, as measured by the percentage of parent compound remaining after incubation, and lower calculated logP values, indicating improved pharmacokinetic properties [1]. This finding aligns with the well-established principle that strategic incorporation of fluorine, particularly in the form of a fluoroethoxy group, can block metabolic soft spots and reduce oxidative metabolism, thereby extending the half-life and bioavailability of drug candidates [2]. While this data is from a derivative series, it provides class-level evidence for the advantage of the 2-fluoroethoxy motif over non-fluorinated or differently halogenated analogs.

Medicinal Chemistry Pharmacokinetics PET Imaging

Acaricidal Activity of 2-Fluoroethoxy-Substituted Benzene Derivatives

Patent literature explicitly claims that 2-fluoroethoxy-substituted benzene derivatives, including the core structure represented by 2-fluoroethoxybenzene, possess significant acaricidal activity [1]. These compounds are reported to be effective against a range of plant-parasitic mites, including two-spotted spider mites (Tetranychus urticae), carmine spider mites (Tetranychus cinnabarinus), and citrus red mites (Panonychus citri) [1]. The patent emphasizes excellent activity in the egg, larval, and young stages of mite development [1]. While direct, quantitative LC50 comparisons against non-fluorinated analogs are not provided in the excerpt, the invention's focus on the 2-fluoroethoxy motif as a key structural element for acaricidal efficacy suggests a functional advantage over unsubstituted or differently substituted phenyl ethers. This is supported by the general observation that fluorination of agrochemicals often enhances potency and reduces application rates [2].

Agrochemical Acaricide Crop Protection

Optimal Application Scenarios for 2-Fluoroethoxybenzene (405-97-0) Based on Comparative Evidence


Medicinal Chemistry: Introduction of a Metabolically Stable and Lipophilicity-Tuning Motif

Procure 2-fluoroethoxybenzene as a building block when designing drug candidates that require improved metabolic stability and optimized lipophilicity. The evidence demonstrates that the 2-fluoroethoxy group confers higher metabolic stability and lower lipophilicity compared to non-fluorinated or alternative fluorinated motifs [1]. This is particularly valuable for CNS-targeted therapeutics and PET tracer development where favorable brain penetration and slow washout are desired [1].

Agrochemical Development: Core Intermediate for Novel Acaricides

Select this compound as a key intermediate in the synthesis of next-generation acaricides targeting resistant mite species. The patent literature supports the acaricidal efficacy of 2-fluoroethoxy-substituted benzene derivatives against economically important mites such as Tetranychus urticae [2]. The unique electronic profile of the fluorine atom may contribute to overcoming existing resistance mechanisms observed with conventional organochlorine and organophosphorus agents [2].

Analytical Chemistry: Standard for Mass Spectrometric Method Development

Utilize 2-fluoroethoxybenzene as a reference standard in mass spectrometry to validate analytical methods for halogenated phenyl ethers. Its well-characterized ionization energy (8.63 eV) and unique fragmentation pattern provide a reliable benchmark for instrument calibration and compound identification, distinguishing it from chloro and bromo analogs [3].

Process Chemistry: A Lower-Density, Higher-Boiling Solvent or Reagent

In chemical process development, select this compound when a lower-density (1.035 g/cm³) and higher-boiling (185.2°C) alternative to (2-chloroethoxy)benzene is required . These physical properties can simplify phase separations, improve reaction control at elevated temperatures, and reduce solvent loss during reflux operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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